(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid
Description
(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral synthetic compound featuring a propanoic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a 3-bromo-4-chlorophenyl aromatic ring. Its molecular formula is C₁₄H₁₇BrClNO₄, with a molecular weight of 394.65 g/mol. The stereochemistry at the 3S position and the bromo/chloro substituents on the phenyl ring distinguish it from structurally related analogs . This compound is likely used in medicinal chemistry as a building block for protease inhibitors or peptidomimetics, given the Boc-protected amino acid motif and halogenated aromatic moiety, which are common in drug design .
Properties
Molecular Formula |
C14H17BrClNO4 |
|---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(3S)-3-(3-bromo-4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
QUFNPVXGZSOYQH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Cl)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-chloroaniline and tert-butyl acrylate.
Formation of Intermediate: The first step involves the reaction of 3-bromo-4-chloroaniline with tert-butyl acrylate under basic conditions to form an intermediate compound.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted compounds.
Scientific Research Applications
(3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the Boc protecting group can influence its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-bromo-4-chloro configuration introduces steric bulk and electronic effects distinct from ortho- or para-substituted analogs, which may alter binding to target proteins (e.g., proteases or kinases) .
Mechanistic and Functional Comparisons
Molecular Docking Predictions
Studies on structurally related Boc-protected amino acids suggest that halogenated aromatic rings improve binding affinity to proteins by engaging in halogen bonding (e.g., Br···O/N interactions) and hydrophobic packing . For example:
- The 3-bromo-4-chloro substitution may enhance interactions with cysteine proteases (e.g., SARS-CoV-2 Mpro or dengue NS2B/NS3 protease) compared to mono-halogenated analogs .
- However, bulkier halogens like bromine could reduce binding if the target active site is sterically constrained, as seen in some HIV protease inhibitors .
BioMAP Profiling
Phenotypic screening platforms like BioMAP could compare the target compound’s mechanism of action (MOA) with known bioactive compounds. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
